molecular formula C8H8O4 B1359778 2,4-Dihydroxy-3-methylbenzoic acid CAS No. 4707-49-7

2,4-Dihydroxy-3-methylbenzoic acid

Cat. No.: B1359778
CAS No.: 4707-49-7
M. Wt: 168.15 g/mol
InChI Key: KZCSDJKWEYGAIX-UHFFFAOYSA-N
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Description

Chemical Synthesis Methodologies

The laboratory synthesis of 2,4-dihydroxy-3-methylbenzoic acid and its derivatives involves a series of strategic chemical transformations. Key among these are methods for the regioselective introduction of functional groups onto the aromatic ring.

The regioselective synthesis of polysubstituted benzoic acids like this compound is a significant challenge in organic chemistry. A foundational method for the carboxylation of phenols is the Kolbe-Schmitt reaction. youtube.comgoogle.com This reaction typically involves the treatment of a phenoxide with carbon dioxide under pressure and high temperature. youtube.com For di- and trihydric phenols, the reaction can proceed under more convenient conditions. youtube.com The carboxylation of resorcinol (B1680541) (1,3-dihydroxybenzene), a structural precursor, can lead to the formation of dihydroxybenzoic acids. youtube.comgoogle.com However, controlling the regioselectivity to obtain the 2,4-dihydroxy substitution pattern is crucial and can be influenced by the choice of alkali metal cation and reaction conditions. google.com

The introduction of the methyl group at the C3 position requires a regioselective C-methylation strategy. Direct methylation of 2,4-dihydroxybenzoic acid can be challenging due to the presence of multiple reactive sites. A potential strategy involves the protection of one or both hydroxyl groups to direct the methylation to the desired position. Alternatively, starting with a pre-methylated precursor, such as 3-methylresorcinol, and then performing the carboxylation reaction could offer a more direct route to the target molecule.

A study on the synthesis of 3,5-dihydroxy-4-methylbenzoic acid from tri-O-methylgallic acid highlights a multi-step approach involving protection, modification, and deprotection steps to achieve the desired substitution pattern. rsc.org A similar strategic approach could be envisioned for the synthesis of this compound.

The carboxylic acid functional group of this compound can be readily converted into esters and other derivatives. Esterification can be achieved through various methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com For instance, methyl 2,4-dihydroxy-3,6-dimethylbenzoate can be synthesized from 4-O-desmethylbarbaric acid by hydrolysis followed by a methyl esterification reaction. google.com

The synthesis of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid has been reported, starting from the corresponding hydrazide. This demonstrates a versatile route for further functionalization of the carboxyl group.

Derivative Starting Material Reagent Reference
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate4-O-desmethylbarbaric acidMethylating reagent google.com
Hydrazide-hydrazones2,4-dihydroxybenzoic acid hydrazideAromatic aldehydes

This table showcases examples of derivatization reactions starting from dihydroxybenzoic acid derivatives.

Recent advancements in synthetic methodology focus on developing more efficient and selective reactions. The use of novel catalysts and reagents is a key aspect of this development. For instance, a process for the preparation of 3-alkyl-6-methyl-β-resorcylic acid esters involves the reaction of a pyronyl acetic acid methyl ester with a base. google.com While not directly for the target molecule, this indicates a potential pyrone-based synthetic route.

Furthermore, research into the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones using cesium bicarbonate as a mediator highlights progress in controlling substitution on dihydroxyaromatic systems. nih.gov Such methodologies could potentially be adapted for the synthesis of this compound.

Biosynthesis Pathways and Enzymatic Mechanisms

In nature, aromatic compounds like this compound are often synthesized through complex enzymatic pathways, with polyketide synthases playing a central role.

Polyketide synthases (PKSs) are large, multi-domain enzymes that produce a vast array of natural products by sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. youtube.com The biosynthesis of orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), a structurally related compound, is a well-studied example of a PKS-dependent pathway in fungi. ontosight.ainih.gov Orsellinic acid synthase (OAS) is a non-reducing PKS that catalyzes the formation of the orsellinic acid backbone from one molecule of acetyl-CoA and three molecules of malonyl-CoA. ontosight.ainih.gov

It is highly probable that the biosynthesis of this compound also proceeds via a PKS pathway. The core scaffold would likely be assembled from the same precursors as orsellinic acid. The key difference lies in the position of the methyl group. This suggests the involvement of a specific PKS with a different folding pattern or the action of a C-methyltransferase enzyme at a specific step in the polyketide chain assembly. Fungal PKS gene clusters often contain genes for tailoring enzymes that modify the polyketide backbone. nih.gov

Polyketide Product PKS Type Precursors Organism Example Reference
Orsellinic AcidNon-reducing PKSAcetyl-CoA, Malonyl-CoAAspergillus sp. ontosight.ainih.gov
Alkylresorcylic AcidsType III PKSFatty acyl-CoAs, Malonyl-CoAOryza sativa nih.gov

This interactive table provides examples of polyketide products and the PKS pathways involved in their biosynthesis.

The biosynthesis of a methylated polyketide like this compound would require the action of a C-methyltransferase (CMeT) domain within the PKS or a separate C-methyltransferase enzyme. nih.gov These enzymes utilize S-adenosylmethionine (SAM) as a methyl group donor. nih.gov The timing and position of this methylation event are crucial for determining the final structure of the product. nih.gov

Studies on the biosynthesis of other fungal polyketides have revealed the intricate interplay between the PKS and tailoring enzymes. For example, the biosynthesis of sirolimus involves several O-methyltransferase steps that occur after the formation of the core macrocycle. wikipedia.org In the case of this compound, the C-methylation likely occurs on the growing polyketide chain while it is still attached to the PKS enzyme. The specific PKS and C-methyltransferase responsible for the biosynthesis of this compound have yet to be definitively identified and characterized. However, the extensive knowledge of PKS pathways for related compounds provides a strong foundation for future investigations into the enzymatic machinery behind the formation of this particular methylated dihydroxybenzoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxy-3-methylbenzoic acid
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InChI

InChI=1S/C8H8O4/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCSDJKWEYGAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1063568
Record name Benzoic acid, 2,4-dihydroxy-3-methyl-
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Molecular Weight

168.15 g/mol
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CAS No.

4707-49-7
Record name 2,4-Dihydroxy-3-methylbenzoic acid
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Record name 3-Methyl-beta-resorcylic acid
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Record name Benzoic acid, 2,4-dihydroxy-3-methyl-
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Record name Benzoic acid, 2,4-dihydroxy-3-methyl-
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Record name 2,4-dihydroxy-3-methylbenzoic acid
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Record name 3-METHYL-.BETA.-RESORCYLIC ACID
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Synthetic and Biosynthetic Pathways

Biosynthesis Pathways and Enzymatic Mechanisms

Metabolic Engineering and Pathway Elucidation

The biosynthesis of 2,4-dihydroxy-3-methylbenzoic acid is understood to occur via the polyketide pathway, a major route for the synthesis of a diverse array of secondary metabolites in fungi, bacteria, and plants. While specific metabolic engineering studies targeting the overproduction of this compound are not extensively documented, the elucidation of pathways for structurally similar compounds provides a robust framework for understanding its formation.

Research into the biosynthesis of related aromatic polyketides, such as 2,4-dihydroxy-3,6-dimethylbenzoic acid, has shed light on the enzymatic machinery involved. These pathways typically commence with the assembly of a polyketide chain from simple acyl-CoA precursors, catalyzed by a large, multifunctional enzyme known as a polyketide synthase (PKS). For aromatic polyketides, this is often an iterative type I PKS.

The biosynthesis is initiated by a starter unit, typically acetyl-CoA, followed by the successive addition of extender units, most commonly malonyl-CoA. The PKS dictates the number of extender units and performs the initial cyclization and aromatization of the polyketide chain. Subsequent modifications by tailoring enzymes, such as methyltransferases, hydroxylases, and oxidoreductases, are crucial for generating the final structure of the natural product.

In the case of this compound, it is hypothesized that an iterative PKS synthesizes a tetraketide intermediate from one molecule of acetyl-CoA and three molecules of malonyl-CoA. This intermediate then undergoes cyclization and aromatization to form an orsellinic acid core. A key tailoring step is the C-methylation at the C-3 position, catalyzed by a S-adenosyl methionine (SAM)-dependent methyltransferase. The final hydroxylation steps would then yield the 2,4-dihydroxy substitution pattern.

Pathway elucidation for similar compounds has often involved the heterologous expression of putative biosynthetic gene clusters in a host organism like Aspergillus oryzae or Escherichia coli. By expressing the PKS gene alone and in combination with flanking tailoring enzyme genes, researchers can identify the function of each enzyme and reconstruct the biosynthetic pathway. For instance, studies on the biosynthesis of 4-O-demethylbarbatic acid, a depside containing two units of 2,4-dihydroxy-3,6-dimethylbenzoic acid, have identified the responsible PKS and tailoring enzymes in lichens. ebi.ac.uk

Metabolic engineering efforts in the broader context of aromatic polyketide production have focused on several strategies to enhance yields. These include:

Overexpression of the biosynthetic gene cluster: Increasing the copy number of the entire gene cluster can lead to higher flux through the pathway.

Enhancing precursor supply: Engineering the primary metabolism of the host to provide a greater supply of acetyl-CoA and malonyl-CoA can significantly boost production.

Host strain optimization: Using host strains with deleted competing pathways or improved tolerance to the product can also increase final titers.

While these strategies have been successfully applied to other polyketides, their specific application to this compound production remains an area for future research.

Key Research Findings on Related Polyketide Biosynthesis

The table below summarizes key findings from research on the biosynthesis of structurally related polyketides, which provides a basis for the putative pathway of this compound.

Organism/SystemCompound StudiedKey Enzymes IdentifiedResearch Focus
Lichen-forming fungi4-O-Demethylbarbatic acidAtr1 (a non-reducing PKS)Heterologous expression to identify the PKS responsible for the depside precursor. ebi.ac.uk
Aspergillus terreusVarious secondary metabolitesHdaA (Histone deacetylase)Deletion of HdaA to activate silent biosynthetic gene clusters. nih.gov
Aspergillus terreusGeneral secondary metabolism-Induction of secondary metabolism through varied cultivation conditions. nih.gov

Interactive Data Table: Enzymes in Aromatic Polyketide Biosynthesis

The following table details the types of enzymes typically involved in the biosynthesis of aromatic polyketides like this compound and their putative functions.

Enzyme TypeAbbreviationFunction in Putative this compound Pathway
Polyketide SynthasePKSCatalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form a tetraketide, followed by cyclization and aromatization to form the core aromatic ring.
S-adenosyl Methionine (SAM)-dependent MethyltransferaseMTTransfers a methyl group from SAM to the C-3 position of the orsellinic acid core.
Hydroxylase-Catalyzes the hydroxylation at the C-2 and C-4 positions of the aromatic ring.
ThioesteraseTEReleases the final product from the PKS.

Chemical Modifications and Derivative Synthesis of 2,4 Dihydroxy 3 Methylbenzoic Acid

2,4-Dihydroxy-3-methylbenzoic acid, a substituted derivative of benzoic acid, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules. Its structural features—a carboxylic acid group, two activating hydroxyl groups, and a methyl group on an aromatic ring—provide multiple reaction sites for chemical modification. These modifications are pivotal for developing new compounds with tailored electronic, biological, and photophysical properties. The strategic manipulation of this core structure allows for the synthesis of esters, halogenated compounds, and various analogues, including azo dyes.

Mechanistic Investigations of Biological Activities

Antioxidant Activity and Radical Scavenging Mechanisms (in vitro)

The antioxidant potential of dihydroxybenzoic acids (DHBA), including the 2,4-dihydroxy isomer, is fundamentally linked to their chemical structure, particularly the positioning of the hydroxyl (-OH) groups on the benzene (B151609) ring. The primary mechanisms by which these compounds scavenge free radicals are hydrogen transfer (HT) and single electron transfer (SET). The dominant mechanism is influenced by the surrounding medium; HT is favored in non-polar media, while SET is the principal mechanism in aqueous solutions at physiological pH.

Studies comparing various DHBA isomers have shown that the antioxidant efficacy is highly dependent on the relative positions of the hydroxyl groups. Dihydroxybenzoic acids with -OH groups in the ortho (e.g., 2,3-DHB) or para (e.g., 2,5-DHB) positions relative to each other tend to exhibit stronger radical scavenging activity than those with meta-positioned hydroxyls, such as in 2,4-dihydroxybenzoic acid. nih.gov

In comparative studies using assays like DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), 2,4-dihydroxybenzoic acid consistently demonstrates lower radical scavenging ability compared to other isomers. For instance, in an ABTS•+ assay, 2,4-DHB showed only 16.17% inhibition, whereas 2,3-DHB and 2,5-DHB showed inhibition of 86.40% and 80.11%, respectively. nih.gov Similarly, in DPPH assays, 2,4-DHB displayed poor activity. nih.gov This reduced activity is attributed to the meta-positioning of its two hydroxyl groups, which affects the stability of the resulting radical after hydrogen or electron donation. nih.gov

Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid (DHBA) Isomers (in vitro)

Compound Antioxidant Assay Result Reference
2,4-Dihydroxybenzoic Acid ABTS•+ (% Inhibition at 50 µM) 16.17% nih.gov
DPPH• (IC50) Poor activity (>120,000 µM) nih.gov
2,3-Dihydroxybenzoic Acid ABTS•+ (% Inhibition at 50 µM) 86.40% nih.gov
2,5-Dihydroxybenzoic Acid ABTS•+ (% Inhibition at 50 µM) 80.11% nih.gov
3,4-Dihydroxybenzoic Acid ABTS•+ (% Inhibition at 50 µM) 74.51% nih.gov
3,5-Dihydroxybenzoic Acid ABTS•+ (% Inhibition at 50 µM) 60.39% nih.gov

This table is generated from data presented in the text to illustrate the relative antioxidant activities.

Anti-Inflammatory Effects at the Cellular Level (in vitro)

Neuroinflammation, often mediated by the over-activation of microglial cells, is a key factor in many neurodegenerative diseases. nih.gov Activated microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govresearchgate.net The inhibition of these pathways is a critical target for anti-inflammatory agents.

While direct studies on 2,4-dihydroxy-3-methylbenzoic acid are limited, research on its derivatives provides significant insight into its potential mechanisms. A study on 2-hydroxy-4-methylbenzoic anhydride (B1165640) (HMA), a synthetic derivative, demonstrated potent anti-neuroinflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. nih.gov HMA was found to:

Significantly inhibit the excessive release of NO in a concentration-dependent manner. nih.gov

Suppress the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the mRNA and protein levels. nih.gov

Markedly reduce the production of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β. nih.gov

Mechanistically, these effects were linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.gov The derivative HMA was shown to suppress the phosphorylation of IκBα, a key step that prevents the activation and nuclear translocation of NF-κB, thereby halting the inflammatory cascade. nih.gov These findings suggest that this compound likely exerts anti-inflammatory effects at the cellular level by modulating the NF-κB pathway in microglia.

Antimicrobial and Antifungal Mechanisms

2,4-Dihydroxybenzoic acid has demonstrated significant antimicrobial properties against a range of pathogenic microorganisms. mdpi.com Its mechanism is believed to involve the disruption of microbial membrane integrity and cellular processes. Research has identified it as being particularly effective among various phenolic acids, showing activity against both Gram-positive and Gram-negative bacteria. mdpi.com

In vitro studies have established its efficacy, with specific Minimum Inhibitory Concentration (MIC) values determined for several key pathogens. Notably, it has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of difficult-to-treat infections. mdpi.com

Table 2: Antimicrobial Spectrum of 2,4-Dihydroxybenzoic Acid

Microorganism Type Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus (MRSA) Gram-positive bacteria 0.5 mg/mL mdpi.com
Enterococcus faecalis Gram-positive bacteria 1.0 mg/mL mdpi.com
Escherichia coli Gram-negative bacteria 1.0 mg/mL mdpi.com
Pasteurella multocida Gram-negative bacteria 1.0 mg/mL mdpi.com
Neisseria gonorrhoeae Gram-negative bacteria 1.0 mg/mL mdpi.com
Candida albicans Fungus 2.0 mg/mL mdpi.com

This table is generated from data presented in the text to summarize the antimicrobial activity.

The broad-spectrum activity, including against resistant strains like MRSA and the fungal pathogen Candida albicans, highlights its potential as a foundational structure for developing new antimicrobial agents. mdpi.com

Enzyme Inhibition Studies (e.g., α-glucosidase, PARP)

The ability of phenolic compounds to inhibit key enzymes is a well-studied area of their biological activity.

α-Glucosidase and α-Amylase Inhibition

α-Amylase and α-glucosidase are critical enzymes in the digestion of carbohydrates. nih.govmdpi.com Inhibitors of these enzymes can slow down carbohydrate breakdown and glucose absorption, which is a therapeutic strategy for managing type 2 diabetes. A structure-activity relationship study of 17 benzoic acid derivatives revealed that 2,4-dihydroxybenzoic acid possesses inhibitory activity against α-amylase. The study highlighted that the presence of a hydroxyl group at the 2-position of the benzene ring had a strong positive effect on inhibitory activity. For example, 2,4-dihydroxybenzoic acid inhibited α-amylase 33.31% more effectively than 4-hydroxybenzoic acid, demonstrating the importance of the C2-hydroxyl group for enzyme interaction. mdpi.com This inhibition is likely mediated through hydrogen bonding and hydrophobic interactions within the enzyme's active site. mdpi.com

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. nih.gov Inhibiting PARP can lead to the accumulation of DNA damage and cell death, a strategy that is particularly effective in cancers with existing DNA repair deficiencies (e.g., BRCA mutations). nih.govnih.gov While novel PARP inhibitors with complex structures have been developed for cancer therapy, there is no direct evidence in the provided sources to suggest that the simple structure of this compound is a significant inhibitor of PARP.

Neuroprotective Activity and Molecular Interactions

Beyond general anti-inflammatory action, derivatives of dihydroxybenzoic acid have shown direct neuroprotective effects in various models of neuronal damage and degeneration. These effects are often multi-faceted, involving the modulation of neurotrophic factor signaling and the reduction of gliosis.

A study on methyl 3,4-dihydroxybenzoate, a related ester, demonstrated significant neuroprotection in a mouse model of retinitis pigmentosa, a degenerative disease of photoreceptors. nih.gov The treatment preserved retinal structure and function. Mechanistically, the protective effects were attributed to an increase in the expression of brain-derived neurotrophic factor (BDNF) and the subsequent activation of its receptor, tropomyosin-related kinase B (TrkB). nih.gov Activation of the BDNF-TrkB pathway is a well-known mechanism for promoting neuronal survival and function. Furthermore, the compound inhibited the activation of microglia and Müller cells (reactive gliosis), which contributes to the inflammatory component of retinal degeneration. nih.gov

In another study, a derivative of 2-hydroxybenzoic acid was shown to attenuate Parkinson's disease-like behavioral changes in an animal model by preventing microglial activation in the brain. nih.gov Additionally, a related acetophenone (B1666503) compound, 2,3-dihydroxy-4-methoxyacetophenone, was found to protect hippocampal neuronal cells from glutamate-induced toxicity, a common pathway of cell death in neurological disorders. nih.gov This protection was linked to its ability to inhibit calcium ion accumulation and its antioxidant activity. nih.gov These findings collectively suggest that this compound and its analogs possess neuroprotective potential mediated through a combination of anti-inflammatory, anti-excitotoxic, and neurotrophic factor-modulating activities.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For 2,4-dihydroxybenzoic acid, SAR studies have focused primarily on enhancing its antimicrobial properties by creating derivatives.

In one extensive study, twenty-four hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid were synthesized and tested for antimicrobial activity. mdpi.com The core structure consisted of the 2,4-dihydroxybenzoyl group linked to a hydrazone moiety bearing a substituted phenyl ring. The nature and position of the substituent on this second phenyl ring were found to be critical for activity.

Key SAR findings for antimicrobial activity include: mdpi.com

Halogen Substitution: The presence of a 2-hydroxy-3,5-diiodophenyl group resulted in a compound with very strong activity against MRSA, with an MIC of 3.91 µg/mL.

Methyl Substitution: A 3-methylphenyl substituent yielded a derivative with notable activity against Micrococcus luteus (MIC = 31.25 µg/mL), which was twice as potent as the reference drug nitrofurantoin.

Nitrophenyl Substitution: Derivatives with a nitrophenyl group showed the most promising results for inhibiting cancer cell proliferation. mdpi.com

These results indicate that the antimicrobial and antiproliferative potency of the 2,4-dihydroxybenzoic acid scaffold can be significantly modulated by synthetic modification, particularly at the hydrazone side chain.

SAR can also be observed in its other biological activities. For antioxidant activity, the meta-positioning of the two hydroxyl groups in 2,4-DHB makes it less active than ortho- or para-substituted isomers like 2,3-DHB or 2,5-DHB. nih.govnih.gov For enzyme inhibition, the presence of the C2-hydroxyl group is a key feature for enhancing α-amylase inhibition compared to analogs lacking it. mdpi.com

Table 3: Summary of SAR Findings for 2,4-Dihydroxybenzoic Acid and Its Derivatives

Biological Activity Structural Feature Impact on Activity Reference
Antioxidant Meta-position of -OH groups Decreased activity compared to ortho/para isomers nih.gov, nih.gov
Antimicrobial Hydrazone derivative with 2-hydroxy-3,5-diiodophenyl High activity against MRSA mdpi.com
Antimicrobial Hydrazone derivative with 3-methylphenyl High activity against M. luteus mdpi.com
Enzyme Inhibition (α-amylase) Hydroxyl group at C2-position Increased inhibitory activity mdpi.com

This table is generated from data presented in the text to summarize key structure-activity relationships.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,4-Dihydroxy-3-methylbenzoic acid. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound exhibit characteristic chemical shifts (δ) and multiplicities. For instance, in a deuterated solvent like DMSO-d6, the aromatic protons appear as distinct signals, often as doublets due to coupling with adjacent protons. rsc.org The methyl protons typically present as a singlet, and the hydroxyl and carboxylic acid protons also show as singlets, though their positions can be variable and are often confirmed by D₂O exchange. rsc.orghmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield shift. The aromatic carbons, including those bearing the hydroxyl groups and the methyl group, can be distinguished based on their chemical shifts and substitution patterns. rsc.org

Table 1: Representative NMR Data for Benzoic Acid Derivatives

Compound ¹H NMR (400 MHz, DMSO-d6) δ (ppm) ¹³C NMR (100 MHz, DMSO-d6) δ (ppm)
3,4,5-Trimethoxybenzoic acid 12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H) 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35
4-Methylbenzoic acid 12.80 (s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H), 2.36 (s, 3H) 167.80, 143.46, 129.80, 129.55, 128.52, 21.55, 126.75
3-Chlorobenzoic acid 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J = 8.08 Hz, 1H) 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37

This table presents a selection of NMR data for related benzoic acid derivatives to illustrate typical chemical shifts and multiplicities. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to specific molecular vibrations. A broad band in the high-frequency region is indicative of the O-H stretching of the carboxylic acid and phenolic hydroxyl groups. The C=O stretching of the carboxylic acid group typically gives rise to a strong, sharp band. researchgate.net The aromatic C=C stretching vibrations and C-H bending vibrations also produce characteristic peaks in the fingerprint region of the spectrum. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While the C=O and C-O stretching modes are often prominent in the IR spectrum, C-C stretching modes within the aromatic ring tend to dominate the Raman spectrum. researchgate.net This technique is particularly useful for analyzing the skeletal vibrations of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular weight of this compound is 168.15 g/mol . biosynth.com

In a typical mass spectrum, the molecular ion peak (M+) would be observed, confirming the molecular weight. The fragmentation pattern provides clues about the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) or a carboxyl group (-COOH, M-45). libretexts.org The presence of the aromatic ring leads to a stable structure, often resulting in a strong molecular ion peak. libretexts.org Analysis of the trimethylsilyl (B98337) (TMS) derivative of the compound can also be performed, where the molecular weight is increased due to the addition of TMS groups to the hydroxyl and carboxyl moieties. nist.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices.

A common approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. rsc.orghelixchrom.com For instance, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid can effectively separate this compound from its isomers and impurities. sielc.com The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for accurate quantification. ekb.eg UV detection is frequently employed, with the detection wavelength set at or near the compound's maximum absorbance. nih.gov

Table 2: HPLC Method Parameters for Dihydroxybenzoic Acid Isomers

Parameter Condition
Column Amaze TR mixed-mode, reversed-phase anion- and cation-exchange
Mobile Phase 20% Acetonitrile with 15 mM Ammonium Formate, pH 3
Detection UV at 255 nm
Flow Rate 1 ml/min

This table outlines a mixed-mode HPLC method capable of separating various dihydroxybenzoic acid isomers, highlighting the specificity achievable with this technique. helixchrom.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Vis spectrophotometry, provide a simple, cost-effective, and rapid means for the quantitative analysis of this compound. nih.govjuniperpublishers.com This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. juniperpublishers.com

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). juniperpublishers.com The absorbance of the unknown sample is then measured at the same wavelength, and its concentration is determined by interpolation from the calibration curve. For some applications, derivatization reactions that produce a colored product with a distinct λmax can be employed to enhance sensitivity and selectivity. ekb.eg

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4-Dihydroxy-3-methylbenzoic acid, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and vibrational frequencies.

Theoretical studies on the closely related compound, 2,4-dihydroxybenzoic acid, have utilized DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, to obtain optimized structures and energies. biosynth.com These calculations reveal the planarity of the benzene (B151609) ring and the preferred orientations of the hydroxyl and carboxylic acid groups. The intramolecular hydrogen bonding between the hydroxyl group at position 2 and the carboxylic acid group is a key feature influencing the molecule's conformation and stability. For this compound, the addition of a methyl group at position 3 introduces steric and electronic effects that would slightly alter the bond lengths and angles of the aromatic ring, as well as the rotational barriers of the substituent groups.

DFT calculations also provide insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (ESP). The ESP map for dihydroxybenzoic acids indicates that the most negative regions are associated with the oxygen atoms of the carboxylic and hydroxyl groups, highlighting these sites as potential centers for electrophilic attack. chemicalbook.com Conversely, the hydrogen atoms of these groups are the most electropositive regions.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on similar benzoic acid derivatives provides a framework for understanding its potential interactions. For instance, docking studies on benzoic acid derivatives with targets like the SARS-CoV-2 main protease have been performed to evaluate their potential antiviral activity. epa.gov These studies analyze the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which are invaluable for compound characterization.

NMR Spectroscopy: Theoretical calculations of NMR spectra for derivatives of salicylic (B10762653) acid, including 2,4-dihydroxybenzoic acid, have been shown to be in good agreement with experimental data. chemicalbook.com The chemical shifts of the protons and carbons in this compound can be predicted using DFT methods. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl and carboxylic acid protons. The chemical shifts would be influenced by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing effect of the carboxylic acid group. Similarly, the ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks in its IR spectrum. Studies on 2,4-dihydroxybenzoic acid and its derivatives have shown that DFT can accurately predict the vibrational modes, including the characteristic stretching frequencies of the O-H, C=O, and C-O bonds. biosynth.comsigmaaldrich.com For this compound, the predicted IR spectrum would show strong absorption bands corresponding to the hydroxyl and carboxylic acid O-H stretching, the carbonyl C=O stretching, and the aromatic C-C stretching vibrations.

Analysis of Aromaticity Indices and Quantum Chemical Descriptors

Aromaticity is a fundamental concept in chemistry, and various computational indices have been developed to quantify it. Quantum chemical descriptors, derived from DFT calculations, provide further insights into the reactivity and stability of a molecule.

Aromaticity Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) is a commonly used index to quantify the degree of aromaticity based on the uniformity of bond lengths in a cyclic system. For this compound, the HOMA value would be calculated from the optimized geometry obtained from DFT. It is expected that the substitution pattern will cause some deviation from the ideal benzene structure, leading to a HOMA value slightly less than 1, but still indicative of a highly aromatic system.

Quantum Chemical Descriptors: Important quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. These parameters are related to the molecule's ability to donate or accept electrons and its chemical reactivity and kinetic stability. For benzoic acid derivatives, DFT calculations have been used to determine these values and analyze their reactivity. epa.gov The HOMO-LUMO gap for this compound would provide an indication of its electronic excitability and polarizability. Other descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can also be calculated to further characterize its reactivity profile.

Potential Energy Surface Mapping and Conformational Analysis

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. By exploring the PES, different stable conformations (isomers) and the transition states that connect them can be identified.

For this compound, conformational analysis is important for understanding the rotational freedom of the hydroxyl, carboxylic acid, and methyl groups. The rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-O bonds of the hydroxyl groups leads to different conformers. DFT calculations can be used to map the PES for these rotations and identify the minimum energy conformations.

Studies on dihydroxybenzoic acids have shown the importance of intramolecular hydrogen bonding in determining the preferred conformation. chemicalbook.com In this compound, an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen of the carboxylic acid group is expected to be a dominant factor in stabilizing the planar conformation of the molecule. The methyl group at the 3-position may introduce some steric hindrance that could influence the rotational barrier of the adjacent hydroxyl group. The analysis of the PES provides valuable information on the relative stability of different conformers and the energy barriers for their interconversion.

Role in Natural Product Discovery and Biocatalysis

Isolation and Characterization from Fungal and Lichen Metabolites

2,4-Dihydroxy-3-methylbenzoic acid and its derivatives are naturally occurring compounds found in a variety of fungi and lichens. mdpi.comnih.gov Lichens, which are symbiotic organisms of fungi and algae, are particularly rich sources of diverse secondary metabolites, many of which have therapeutic potential. nih.gov For instance, the lichen Parmotrema tinctorum has been found to produce 5-methyl-1,3-benzenediol and its derivative, methyl-2,4-dihydroxy-6-methylbenzoate, which have demonstrated significant apoptotic and anti-angiogenesis effects. nih.gov

The isolation of these compounds often involves extraction from the lichen thallus using various organic solvents. nih.gov Subsequent characterization and identification are carried out using techniques such as morphological characterization, spot tests, and advanced analytical methods. nih.gov Other related compounds, such as 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, have been isolated from various lichens including Alectoria sarmentosa and Cladonia mitis, and have shown notable antifungal properties. nih.govmediresonline.org

Below is a table of lichens and the associated secondary metabolites that have been isolated and studied:

Lichen SpeciesIsolated Secondary Metabolite(s)
Parmotrema tinctorum5-methyl-1,3-benzenediol, methyl-2,4-dihydroxy-6-methylbenzoate nih.gov
Alectoria sarmentosa2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid nih.govmediresonline.org
Cladonia mitis2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid nih.govmediresonline.org
Cetraria islandicaFumarprotocetraric acid, usnic acid, atranorin (B1665829) mediresonline.org
Pseudevernia furfuraceaFumarprotocetraric acid, usnic acid, atranorin mediresonline.org

Enzymatic Carboxylation and Decarboxylation in Biotransformations

Enzymatic reactions involving carboxylation and decarboxylation are crucial in biotransformations, offering environmentally friendly alternatives to traditional chemical synthesis. nih.govelsevierpure.com Benzoic acid decarboxylases, for example, can catalyze the reverse reaction of carboxylation, a process known as the bio-Kolbe-Schmitt reaction. nih.gov This presents a promising method for CO2 fixation. nih.govelsevierpure.com

The direction of these reversible enzymatic reactions is often pH-dependent. nih.gov For instance, the 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae exhibits decarboxylation activity at a pH of 5.0 and carboxylation at a pH of 8.6. nih.gov Understanding the mechanisms of these enzymes, such as the identification of a V-shaped tunnel for substrate travel in 2,3-dihydroxybenzoic acid decarboxylase, is key to enhancing their efficiency for carboxylation. nih.gov

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to produce complex molecules. nih.govnih.gov This approach has been successfully used to synthesize a variety of heterocyclic compounds, such as dihydrobenzoxazinones and dihydroquinoxalinones, which are important precursors for pharmaceuticals. nih.gov

Exploration as a Precursor for Complex Natural Products

Due to its functional groups, this compound and its analogs are valuable precursors in the synthesis of more complex natural products. google.comwikipedia.org Its aromatic ring and hydroxyl groups provide reactive sites for further chemical modifications. For example, m-toluic acid, a related compound, serves as a precursor for the insect repellent DEET. wikipedia.org

The development of economical and efficient synthetic processes for these precursors is an active area of research. google.com A patented process for the preparation of 3,4-dihydroxy-2-methyl benzoic acid C1-4 alkyl ester highlights its importance as an intermediate for pharmaceuticals and other chemicals. google.com

Applications in Advanced Materials Science Research

While the primary focus of research on this compound has been in the biomedical and pharmaceutical fields, its unique electronic properties suggest potential applications in advanced materials science. Aromatic carboxylic acids and their derivatives are being explored for their use in organic electronics components. The specific applications for this compound in this area are still emerging, but the inherent properties of the molecule make it a candidate for further investigation.

Future Research Directions and Perspectives

Development of Novel Biosynthetic Pathways

The exploration of microbial and plant systems offers a promising frontier for discovering and harnessing novel biosynthetic pathways for 2,4-Dihydroxy-3-methylbenzoic acid and its derivatives. A significant challenge in natural product discovery is that many biosynthetic gene clusters are not expressed under standard laboratory conditions, remaining "silent". uea.ac.uk Future research will likely focus on activating these silent pathways in microorganisms, such as fungi of the Aspergillus genus, which are known producers of related compounds. researchgate.netrsc.org Techniques like nutritional manipulation and epigenetic modification are being explored to trigger the expression of these genes, potentially leading to the discovery of new derivatives or more efficient production routes. uea.ac.uk

In the plant kingdom, this acid is connected to the phenylpropanoid pathway, which is fundamental for the biosynthesis of a wide array of therapeutic compounds. Metabolic engineering of model plants could be employed to enhance the production of this compound by manipulating key enzymes and regulatory genes within this pathway.

Potential Biosynthetic SourceOrganism TypeRationale for Exploration
Aspergillus clavatusFungusKnown to produce the derivative 5-acetyl-2,4-dihydroxy-3-methylbenzoic acid. researchgate.netrsc.org
Aspergillus fischeriFungusAlso identified as a source of 5-acetyl-2,4-dihydroxy-3-methylbenzoic acid. rsc.org
Various Plant SpeciesPlantThe compound is involved in the widespread phenylpropanoid pathway.

Engineering of Enzymes for Targeted Synthesis

While chemical synthesis methods exist, enzyme-catalyzed production offers a highly specific and environmentally friendly alternative. Future research is geared towards the discovery and engineering of enzymes capable of synthesizing this compound with high efficiency and selectivity. Enzymes like cytochrome P450 have been implicated in the synthesis of the related compound, 2,4-dihydroxy-3-methylbenzaldehyde, and represent a class of catalysts ripe for engineering to improve yields and substrate specificity.

The process of directed evolution and rational enzyme design can be used to create bespoke biocatalysts. By modifying the active sites of existing enzymes, researchers can enhance their affinity for specific precursors and increase the catalytic turnover rate, making the enzymatic synthesis of this compound more viable for industrial applications.

Advanced Mechanistic Elucidation of Biological Interactions

A detailed understanding of how this compound interacts with biological targets at a molecular level is crucial for its future development. While preliminary studies suggest that related compounds may act by disrupting bacterial cell membranes or interfering with metabolic processes, the precise mechanisms require further in-depth investigation.

Future studies will need to employ advanced analytical techniques such as X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structures of this acid in complex with its target proteins. This structural information is invaluable for understanding the basis of its activity. tandfonline.com Furthermore, investigating the potential for the hydroquinone (B1673460) moiety to engage in redox cycling, which generates reactive oxygen species (ROS), could reveal another layer of its biological activity, a mechanism observed in other quinone and hydroquinone compounds. researchgate.net

Design and Synthesis of Next-Generation Derivatives

This compound serves as a valuable scaffold for the synthesis of new chemical entities with potentially enhanced or novel biological activities. preprints.org Research has already demonstrated its use as a starting material for creating more complex molecules, such as coumarins and chromen-oxazine-diones, which exhibit a range of biological effects, including the inhibition of enzymes like DNA-PK and PI3K. tandfonline.comtandfonline.com

The design of next-generation derivatives will focus on targeted modifications of the core structure. For instance, esterification of the carboxylic acid group or substitution on the aromatic ring can modulate the compound's lipophilicity, solubility, and ability to interact with specific biological targets. The synthesis of derivatives, such as the naturally occurring 5-acetyl-2,4-dihydroxy-3-methylbenzoic acid isolated from fungi, provides a template for creating new analogues with potentially improved properties. researchgate.netrsc.org

Derivative ClassStarting MaterialPotential Application AreaReference
CoumarinsThis compoundEnzyme Inhibition (DNA-PK, PI3K) tandfonline.com, tandfonline.com
Chromen-oxazine-dionesThis compoundEnzyme Inhibition, Anti-platelet tandfonline.com, tandfonline.com
Benzoate EstersThis compoundModulation of Physicochemical Properties
Acetylated AnaloguesThis compoundAntimicrobial Activity researchgate.net, rsc.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (excluding clinical applications)

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the early stages of drug discovery, and these technologies can be powerfully applied to the study of this compound. nih.govnih.gov AI algorithms, particularly deep learning models, can rapidly screen vast virtual libraries of potential derivatives to predict their biological activities and physicochemical properties. nih.gov This in silico approach can prioritize the most promising candidates for chemical synthesis and laboratory testing, saving significant time and resources. mdpi.comyoutube.com

Future applications of AI in this context include:

Target Identification: Using machine learning models to analyze biological data and predict potential protein targets for this compound.

De Novo Design: Employing generative AI models to design entirely new derivatives based on the core scaffold, optimized for high affinity and selectivity towards a specific target. nih.gov

Synthesis Prediction: Developing algorithms that can predict the most efficient synthetic routes for novel derivatives, accelerating their production.

AI/ML ApplicationDescriptionPotential Impact
Virtual ScreeningHigh-throughput computational screening of derivative libraries against biological targets.Accelerates identification of lead compounds.
QSAR ModelingQuantitative Structure-Activity Relationship models to predict the biological activity of new derivatives.Guides rational design of more potent compounds.
ADMET PredictionPrediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early-stage filtering of candidates with poor drug-like properties. nih.gov
Generative DesignCreation of novel molecular structures with desired properties.Expands chemical space beyond known derivatives.

Sustainable Production and Green Chemistry Principles

The development of sustainable and environmentally benign methods for producing this compound is a critical future research direction. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. A recent patent application highlights a promising approach involving the synthesis of the acid from 2-methylresorcinol (B147228) (a compound that can be derived from oil shale) and potassium bicarbonate in water, using an ultrasonic bath at atmospheric pressure. taltech.ee This method avoids harsh organic solvents and high pressures, representing a significant step towards a greener manufacturing process. taltech.ee

Further research will focus on optimizing such water-based synthetic routes, exploring the use of renewable starting materials, and developing catalytic systems that can be recycled and reused. The application of enzymatic synthesis, as mentioned earlier, is also a cornerstone of green chemistry, offering a biodegradable catalytic approach with high specificity.

Q & A

Q. What analytical discrepancies arise when using LC-MS vs. GC-MS for quantifying this compound?

  • Analysis : LC-MS (ESI⁻ mode) detects deprotonated ions ([M-H]⁻, m/z 181) with high sensitivity. GC-MS requires derivatization (e.g., silylation), risking thermal decomposition. Cross-validation with 1H^1H NMR ensures accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.